molecular formula C6H4ClNO3 B2974448 N,N-maleoyl-glycyl chloride CAS No. 17686-36-1

N,N-maleoyl-glycyl chloride

Cat. No.: B2974448
CAS No.: 17686-36-1
M. Wt: 173.55
InChI Key: CCBYJMUYIDMBHE-UHFFFAOYSA-N
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Description

N,N-Maleoyl-glycyl chloride is a chemical compound with the molecular formula C6H4ClNO3. It is known for its unique structure, which includes a maleimide group and a glycyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Maleoyl-glycyl chloride can be synthesized through the reaction of maleic anhydride with glycine, followed by chlorination. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: N,N-Maleoyl-glycyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,N-maleoyl-glycyl chloride primarily involves its reactivity with nucleophiles. The maleimide group undergoes Michael addition reactions with thiols or amines, forming stable covalent bonds. This reactivity is exploited in bioconjugation and peptide modification applications . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Uniqueness: N,N-Maleoyl-glycyl chloride is unique due to its combination of a maleimide group and a glycyl chloride moiety, which provides distinct reactivity and versatility in chemical modifications. Its ability to undergo both substitution and addition reactions makes it a valuable tool in peptide synthesis and bioconjugation .

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4(9)3-8-5(10)1-2-6(8)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBYJMUYIDMBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2,5-dihydro-2,5-dioxopyrrol-1-ylacetic acid (821 mg) in thionyl chloride (15.9 ml) was heated under reflux for 0.5 hours and the excess thionyl chloride was removed under vacuum. The residue was evaporated twice with dry toluene to afford 2,5-dihydro-2,5-dioxopyrrol-1-ylacetyl chloride [(5) where m=1] as a colourless, readily hydrolysed liquid. (The compound has been prepared previously by a less convenient route5). The crude acid chloride was dissolved in dry ether (25 ml) and added dropwise to an ice-cold solution of the hydrazinecarboxylate [(4) where n=1, 1.30 g] and triethylamine (588 mg) in dry ether (25 ml). The mixture was stirred in an ice bath for 1 hour then diluted with ethyl acetate and washed with water, dilute HCl, saturated NaHCO3 and brine, dried and evaporated. The residue was crystallised from ethyl acetate--petroleum ether to give the compound (6) as colourless plates (1.67 g; 82%) m.p. 157°-9° C. (Found: C, 53.1; H, 6.7; N, 10.8. C17H25N3O7 requires C, 53.25; H, 6.6; N, 11.0%).
Quantity
821 mg
Type
reactant
Reaction Step One
Quantity
15.9 mL
Type
reactant
Reaction Step One

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